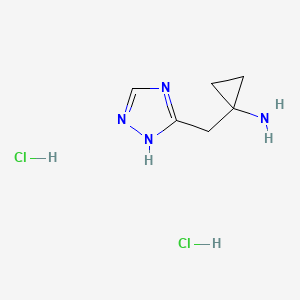

1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine;dihydrochloride is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a triazole ring attached to a cyclopropane moiety, which is further modified with an amine group. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility and stability in aqueous solutions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Cyclopropane Moiety: The triazole ring is then reacted with a cyclopropane derivative, often using a nucleophilic substitution reaction.

Introduction of the Amine Group:

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow systems can be used.

Optimization of Reaction Conditions: Parameters such as temperature, pressure, and pH are optimized to maximize yield and purity.

Purification Steps: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.

Análisis De Reacciones Químicas

Functional Group Transformations

The triazole NH groups and primary amine enable diverse reactivity:

Alkylation and Acylation

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form N-alkylated derivatives.

-

Acylation : Reacts with acetyl chloride or anhydrides to yield acetylated products.

Table 2: Representative Transformations

Nucleophilic Reactions

The primary amine participates in:

-

Nucleophilic substitution with aryl halides.

-

Condensation with carbonyl compounds to form imines or hydrazones.

Cross-Coupling Reactions

The triazole ring facilitates metal-catalyzed coupling:

Table 3: Cross-Coupling Examples

Stability Under Reaction Conditions

-

Thermal Stability : Decomposes above 200°C (TGA data).

-

pH Stability : Stable in acidic (pH 2–6) and basic (pH 8–10) conditions for 24 hours.

-

Solubility : Highly soluble in water (>50 mg/mL) due to dihydrochloride salt form; moderate solubility in polar aprotic solvents (DMF, DMSO).

Mechanistic Insights

Aplicaciones Científicas De Investigación

Overview

1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine;dihydrochloride (CAS Number: 2361635-95-0) is a compound characterized by its unique structural features, including a triazole ring and a cyclopropane moiety. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for:

- Development of Pharmaceuticals : It is utilized in synthesizing various pharmaceutical agents, particularly those targeting specific biological pathways.

- Agrochemicals : The compound's properties make it suitable for the development of agrochemical products that require specific interactions with biological systems.

Biological Research

In biological studies, this compound is investigated for its potential bioactivity:

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for further research in treating infections.

- Antifungal and Anticancer Properties : Research has suggested that it could have applications in oncology and mycology due to its ability to influence cell growth pathways and apoptosis mechanisms .

Medicinal Chemistry

The therapeutic potential of this compound is being explored in various contexts:

- Mechanism of Action : The compound may interact with specific molecular targets such as enzymes and receptors, modulating signaling pathways involved in cell proliferation and immune responses .

Industrial Applications

In the industrial sector, this compound is used for:

- Synthesis of Specialty Chemicals : Its unique chemical properties allow for the creation of specialty chemicals with tailored functionalities.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine involves:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their function.

Pathways Involved: It can modulate signaling pathways, such as those involved in cell growth, apoptosis, or immune responses.

Comparación Con Compuestos Similares

1-(1H-1,2,4-Triazol-3-ylmethyl)cyclopropan-1-amine: Similar structure but different substitution pattern on the triazole ring.

Cyclopropylamine Derivatives: Compounds with cyclopropane and amine groups but lacking the triazole ring.

Triazole Derivatives: Compounds with various substitutions on the triazole ring, used in different applications.

Uniqueness: 1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine;dihydrochloride is unique due to its specific combination of a triazole ring and a cyclopropane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Actividad Biológica

1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine; dihydrochloride is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. The compound's structure features a triazole ring that contributes to its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The compound has the following chemical characteristics:

- Molecular Formula : C₆H₁₂Cl₂N₄

- Molecular Weight : 211.09 g/mol

- CAS Number : 2361635-95-0

The biological activity of 1-(1H-1,2,4-triazol-5-ylmethyl)cyclopropan-1-amine; dihydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which modulates the activity of various biological molecules. This interaction can lead to inhibition or activation of target pathways crucial for therapeutic outcomes.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 1-(1H-1,2,4-triazol-5-ylmethyl)cyclopropan-1-amine exhibit significant antifungal and antibacterial activity. For instance, triazole-based compounds are known to inhibit the growth of fungi by targeting the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungal cell membranes.

Anticancer Properties

Triazoles have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells. A study investigating related triazole compounds demonstrated that they could effectively inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the disruption of cellular signaling pathways and induction of cell cycle arrest.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HCT-116 (Colon) | 6.2 | Inhibition of proliferation |

| T47D (Breast) | 27.3 | Induction of apoptosis |

Anti-inflammatory Effects

Triazole derivatives have also been evaluated for their anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases.

Case Studies

Several studies have highlighted the biological activity of triazole derivatives:

- Antiviral Activity : A study on related compounds demonstrated significant inhibition against hepatitis B virus (HBV) replication, showcasing the potential of triazole derivatives as antiviral agents.

- Cytotoxicity Studies : In vitro tests on various cancer cell lines revealed that certain triazole compounds exhibited cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin, emphasizing their potential as anticancer drugs.

- Mechanistic Insights : Detailed mechanistic studies have shown that these compounds can interfere with DNA synthesis in cancer cells, leading to enhanced apoptosis rates.

Propiedades

IUPAC Name |

1-(1H-1,2,4-triazol-5-ylmethyl)cyclopropan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.2ClH/c7-6(1-2-6)3-5-8-4-9-10-5;;/h4H,1-3,7H2,(H,8,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHBSODIVIBCIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=NC=NN2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.